REACTION_CXSMILES
|
C(N(CC)C(C)C)(C)C.Cl.[CH3:11][NH:12][O:13][CH3:14].[NH2:15][C:16]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:17]=1[C:18](O)=[O:19].C(Cl)CCl>C(Cl)(Cl)Cl.C(Cl)Cl>[NH2:15][C:16]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:17]=1[C:18]([N:12]([O:13][CH3:14])[CH3:11])=[O:19] |f:1.2|
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Name
|
|
Quantity
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13.47 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
7.55 g
|
Type
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reactant
|
Smiles
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Cl.CNOC
|
Name
|
|
Quantity
|
117 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
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12.36 g
|
Type
|
reactant
|
Smiles
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C(CCl)Cl
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
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The reaction was stirred from 0° C. to rt
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with aq satd NaHCO3 (1×100 mL), brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
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The solution was filtered
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material as a brown syrup
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 100% EtOAc in hexane
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Reaction Time |
22 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)N(C)OC)C=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |